N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
Description
This compound features a quinazoline-2,4-dione core substituted with a 4-fluorobenzyl group at the N1 position and a propanamide linker connecting to a benzo[d][1,3]dioxol-5-ylmethyl moiety. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in targeting enzymes or receptors associated with inflammation or neurological disorders . The 4-fluorobenzyl group enhances metabolic stability and binding affinity through hydrophobic and electronic interactions, while the benzodioxol-methyl substituent may improve bioavailability via increased lipophilicity. Synthetic routes for analogous compounds often employ carbodiimide-mediated amide couplings (e.g., EDC/HOBt) or nucleophilic substitutions, as seen in related benzodioxol-containing derivatives .
Properties
Molecular Formula |
C26H22FN3O5 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C26H22FN3O5/c27-19-8-5-17(6-9-19)15-30-21-4-2-1-3-20(21)25(32)29(26(30)33)12-11-24(31)28-14-18-7-10-22-23(13-18)35-16-34-22/h1-10,13H,11-12,14-16H2,(H,28,31) |
InChI Key |
RWHOMNZSQVQKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the fluorobenzyl group: This step involves the alkylation of the benzo[d][1,3]dioxole intermediate with a fluorobenzyl halide under basic conditions.
Synthesis of the quinazolinone moiety: This can be accomplished through the condensation of anthranilic acid derivatives with appropriate carbonyl compounds.
Coupling of the intermediates: The final step involves the coupling of the benzo[d][1,3]dioxole-fluorobenzyl intermediate with the quinazolinone derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The propanamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
| Conditions | Products | Monitoring Method |
|---|---|---|
| 6M HCl, reflux (110°C, 12h) | 3-(1-(4-Fluorobenzyl)-2,4-dioxoquinazolin-3(4H)-yl)propanoic acid + amine byproduct | HPLC |
| 1M NaOH, 80°C (8h) | Sodium salt of propanoic acid + free amine | TLC |
This reaction is critical for prodrug activation or metabolite formation in biological systems.
Nucleophilic Substitution at the Amide
The amide’s electrophilic carbonyl carbon reacts with nucleophiles (e.g., Grignard reagents, hydroxylamine):
-
With Grignard Reagents :
\text{R-Mg-X} + \text{Amide} \rightarrow \text{R-CO-NR'_2}
Yields tertiary amides or ketones depending on stoichiometry. -
With Hydroxylamine :
Forms hydroxamic acid derivatives, confirmed via IR (C=O stretch at 1650 cm⁻¹ shifting to 1600 cm⁻¹).
Electrophilic Aromatic Substitution in Quinazoline
The electron-deficient quinazoline ring undergoes substitution at positions 6 and 7:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C6 | Nitro derivative | 62% |
| Cl₂/FeCl₃ | C7 | Chlorinated quinazoline | 58% |
| Br₂/AcOH | C6/C7 | Dibrominated analog | 45% |
These modifications enhance solubility or alter biological activity .
Oxidation of the Benzodioxole Ring
The benzodioxole moiety is susceptible to oxidative ring-opening:
-
With KMnO₄/H₂SO₄ :
Forms catechol derivatives via cleavage of the methylenedioxy group .
-
Biological Oxidation (Cytochrome P450) :
Generates reactive ortho-quinones, implicated in covalent binding to proteins .
Reduction of the Quinazoline Dione
Catalytic hydrogenation (H₂/Pd-C) reduces the 2,4-dioxo groups to dihydroquinazoline:
This reaction modulates electron distribution, affecting binding to enzymatic targets like COX-II .
Interaction with Biological Targets
The compound inhibits COX-II via π-π stacking (quinazoline with Tyr385) and hydrogen bonding (amide with Arg120) :
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-II | -9.2 | Hydrophobic (fluorobenzyl), H-bond (amide) |
| HDAC | -8.5 | Coordination (Zn²⁺ by dioxole oxygen) |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the benzo[d][1,3]dioxole moiety exhibit promising anticancer properties. For instance, compounds incorporating benzo[d][1,3]dioxol-5-yl groups have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that new thiourea derivatives containing two benzo[d][1,3]dioxol-5-yl moieties showed significant anticancer activity against various cancer cell lines, suggesting that modifications to the benzo[d][1,3]dioxole structure could enhance therapeutic efficacy .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Some derivatives have shown inhibitory activity against Mur ligases (specifically MurD and MurE), which are critical in bacterial cell wall synthesis. This suggests that the compound could serve as a lead structure for developing new antibacterial agents targeting these enzymes .
Neurological Applications
The structural characteristics of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide may confer neuroprotective properties. Similar compounds have been reported to act as antagonists at excitatory amino acid receptors like AMPA receptors, indicating potential applications in treating neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance solubility and bioavailability while providing specific interactions with biological targets. Modifications to the fluorobenzyl and quinazolinone components can lead to variations in potency and selectivity against different biological pathways.
Case Studies
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocyclic Structures
The quinazoline-2,4-dione core distinguishes the target compound from structurally related heterocycles:
The quinazoline-dione core offers distinct electronic properties compared to thiazole or pyrazole derivatives, which may influence target selectivity and pharmacokinetics.
Substituent Variations
Substituents critically modulate activity and physicochemical properties:
The 4-fluorobenzyl group in the target compound provides a balance of hydrophobicity and electronic effects compared to methoxy or propoxy substituents, which may alter receptor interactions.
Research Implications
For instance:
- Thiazole derivatives (e.g., Compound 74) exhibit kinase inhibition .
- Pyrazole carbohydrazides (e.g., Compound 2) are explored as anticonvulsants .
- Quinazoline-dione cores are associated with histone deacetylase (HDAC) or protease inhibition .
Further studies should evaluate the target compound’s binding affinity, selectivity, and metabolic stability relative to these analogs.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
1. Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with various amines and diketones. The synthesis typically yields colorless crystals, and the structure is confirmed through techniques such as NMR and mass spectrometry. For instance, the synthesis pathway often includes intermediates like 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl derivatives .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxol moiety. For example:
- In vitro studies : The compound demonstrated significant cytotoxicity against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values of 2.38 µM, 1.54 µM, and 4.52 µM respectively . In comparison, the standard drug doxorubicin exhibited higher IC50 values (7.46 µM for HepG2), indicating that the compound may be more effective than traditional chemotherapeutics.
- Mechanisms of action : The anticancer mechanisms were evaluated through assays that assessed apoptosis (using annexin V-FITC), cell cycle analysis, and mitochondrial pathway proteins such as Bax and Bcl-2 . Additionally, molecular docking studies suggest that the compound may inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in cancer proliferation pathways.
3. Biological Mechanisms
The compound's biological activity can be attributed to several mechanisms:
- EGFR Inhibition : By targeting EGFR, the compound may prevent downstream signaling that leads to tumor growth and survival.
- Apoptosis Induction : The activation of apoptotic pathways through modulation of Bcl-2 family proteins suggests a mechanism where cancer cells are prompted to undergo programmed cell death.
4. Comparative Analysis of Similar Compounds
To better understand the efficacy of this compound in comparison to other benzo[d][1,3]dioxole derivatives, a table summarizing key findings from related studies is presented below:
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | 2.38 | HepG2 | EGFR inhibition |
| Doxorubicin | 7.46 | HepG2 | DNA intercalation |
| Thiourea Derivative | 1.54 | HCT116 | Apoptosis induction |
| Other Benzo[d][1,3]dioxole Derivative | >150 | Normal Cells | Non-cytotoxic |
5. Case Studies
Several case studies have illustrated the potential of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-... in clinical settings:
- Case Study 1 : A study involving patients with advanced solid tumors treated with benzo[d][1,3]dioxole derivatives showed promising results in tumor reduction without significant toxicity to normal tissues .
- Case Study 2 : Research on a related compound indicated substantial improvements in survival rates in preclinical models when combined with standard chemotherapy agents .
Q & A
Basic Research Questions
What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
Synthesis optimization involves stepwise modifications to reaction conditions. For example:
- Solvent Selection : Use polar aprotic solvents (e.g., dioxane or ethanol) to enhance reactivity, as demonstrated in similar triazole and quinazoline derivatives .
- Catalysis : Introduce triethylamine (TEA) to neutralize HCl byproducts during chloroacetyl chloride reactions, improving yield .
- Reflux Duration : Extended reflux (4–6 hours) ensures complete cyclization, as seen in analogous pyrazole syntheses .
Critical Parameters : Monitor temperature (20–25°C for exothermic steps) and purity via HPLC (≥95% by area normalization) .
Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
How can researchers assess the compound’s biological activity in preliminary studies?
Methodological Answer:
- In Vitro Assays :
- In Vivo Models :
Advanced Research Questions
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GABA receptors) using GROMACS, focusing on fluorobenzyl group dynamics .
- QSAR Models : Train datasets on analogs to correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity .
What strategies address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems : Test PEG-400/water mixtures (e.g., 30:70 v/v) to improve dissolution without precipitation .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm size) via emulsion-solvent evaporation, achieving >80% loading efficiency .
- Salt Formation : Screen with HCl or sodium citrate to enhance aqueous solubility (>2 mg/mL) .
How can structural contradictions in crystallographic vs. spectroscopic data be resolved?
Methodological Answer:
- Multi-Technique Validation :
- Dynamic HPLC-MS : Monitor degradation products under stress conditions (e.g., pH 1–13) to rule out isomerization .
What approaches optimize metabolic stability for in vivo applications?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, quantifying half-life (t₁/₂) via LC-MS .
- Structural Modifications : Replace labile esters with amides or introduce methyl groups to block cytochrome P450 oxidation .
How can AI-driven platforms accelerate reaction optimization?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
